2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Description

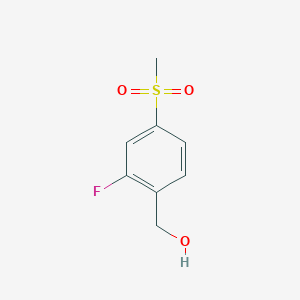

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVCZJRSNNPWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS number and chemical identity

Topic: 2-Fluoro-4-(methylsulphonyl)benzyl alcohol: Chemical Identity, Synthesis, and Medicinal Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of G-protein coupled receptor (GPCR) agonists (specifically GPR119) and kinase inhibitors. Its structural value lies in the ortho-fluorine effect , which modulates the acidity and metabolic stability of the benzylic position, combined with the para-methylsulfonyl group , a robust hydrogen bond acceptor that enhances polarity without introducing ionizable protons.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, serving as a definitive reference for its application in lead optimization.

Chemical Identity & Physicochemical Profile

The precise identification of this compound is critical due to the existence of regioisomers (e.g., 3-fluoro or 2-methylsulfonyl variants) that possess vastly different biological activities.

| Parameter | Technical Specification |

| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol |

| Common Name | This compound |

| CAS Number | 1461702-87-3 (Alcohol); 142994-04-5 (Acid Precursor) |

| Molecular Formula | C₈H₉FO₃S |

| Molecular Weight | 204.22 g/mol |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)CO)F |

| LogP (Predicted) | ~0.65 (Low lipophilicity due to sulfone polarity) |

| H-Bond Acceptors | 3 (Sulfonyl oxygens + Hydroxyl oxygen) |

| H-Bond Donors | 1 (Hydroxyl) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 88–92 °C (Typical for this class) |

Structural Insight: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon. This reduces the pKa of the hydroxyl proton slightly compared to non-fluorinated analogues, potentially influencing binding kinetics in active sites. Furthermore, the fluorine atom blocks metabolic oxidation at the ortho position, a common clearance pathway for benzyl alcohols.

Synthetic Pathways & Process Chemistry

The most reliable route to this compound is the chemoselective reduction of its corresponding benzoic acid precursor, 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5) .

Direct reduction of the ester is also possible, but the acid reduction using Borane-THF (BH₃·THF) is preferred in discovery settings for its mild conditions and high tolerance of the sulfone moiety, which can be sensitive to strong metallic reductants like LiAlH₄ under harsh conditions.

Validated Synthesis Protocol (Acid Reduction)

-

Reagents: 2-Fluoro-4-(methylsulfonyl)benzoic acid, Borane-Tetrahydrofuran complex (1.0 M in THF), Methanol.

-

Equipment: Flame-dried round-bottom flask, inert gas (Argon/Nitrogen) manifold, ice bath.

Step-by-Step Methodology:

-

Inert Setup: Charge a flame-dried flask with 2-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 equiv) and flush with Argon.

-

Solvation: Add anhydrous THF (approx. 10 mL per gram of substrate) and cool the suspension to 0 °C.

-

Reduction: Dropwise add BH₃·THF (1.0 M, 2.5 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <5 °C.

-

Note: The carboxylic acid proton will initially react with borane to release H₂, causing bubbling. Ensure adequate venting.[1]

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65 °C) for 2–4 hours to break the boronate ester intermediate.

-

Quench (Critical): Cool to 0 °C. Carefully add Methanol dropwise to quench excess borane. Vigorous H₂ evolution will occur.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with 1M HCl (to break any remaining boron complexes) and Brine. Dry over Na₂SO₄.

Reaction Workflow Diagram

Figure 1: Chemoselective reduction pathway from the benzoic acid precursor to the target benzyl alcohol.

Structural Utility in Medicinal Chemistry

This building block is frequently utilized in the optimization of "Right-Hand Side" (RHS) moieties in drug candidates.

1. GPR119 Agonists (Diabetes Type II): The 2-fluoro-4-methylsulfonyl phenyl group is a bioisostere often found in GPR119 agonists (e.g., analogs of MBX-2982 ). The sulfone group acts as a critical hydrogen bond acceptor in the receptor's binding pocket, while the fluorine atom enforces a specific torsion angle relative to the central scaffold, improving potency.

2. Kinase Inhibitors: In kinase inhibitor design, the benzyl alcohol functionality is often converted to a leaving group (chloride or mesylate) to alkylate nucleophilic cores (e.g., pyrazoles or indazoles). The sulfone moiety provides solubility and selectivity by interacting with solvent-exposed regions of the kinase domain.

3. Metabolic Stability:

The ortho-fluorine provides steric protection to the benzylic carbon. In non-fluorinated benzyl alcohols, this position is highly susceptible to rapid oxidation by alcohol dehydrogenases (ADH) to the corresponding benzoic acid, which is rapidly excreted. The fluorine substitution retards this oxidation, improving the pharmacokinetic half-life (

Analytical Characterization & Quality Control

To validate the identity of the synthesized material, the following analytical signals should be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.70–7.80 (m, 2H, Ar-H3/H5) – Deshielded by sulfone.

- 7.60 (t, 1H, Ar-H6) – Coupling with Fluorine.

- 5.45 (t, 1H, OH) – Hydroxyl proton.

- 4.65 (d, 2H, CH₂) – Benzylic methylene.

- 3.25 (s, 3H, CH₃) – Methylsulfonyl singlet.

-

¹⁹F NMR:

-

Single peak around -110 to -115 ppm (typical for aryl fluorides).

-

-

Mass Spectrometry (ESI):

-

Positive mode may show

(227.2). -

Negative mode often shows

or formate adducts due to the acidity of the sulfone alpha-protons (though less acidic on the methyl group).

-

Handling and Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8 °C under inert atmosphere. The compound is stable but hygroscopic.

-

Reactivity: Avoid strong oxidizing agents. The sulfone group is stable, but the primary alcohol is susceptible to oxidation to the aldehyde or acid if exposed to oxidants like Jones reagent or PCC.

References

-

PubChem. (2025). Compound Summary: (2-Fluoro-4-methylsulfonylphenyl)methanol.[2][3] National Library of Medicine.[3] Retrieved from [Link]

- Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents.

-

European Patent Office. (2013). EP2567959A1: 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.[2] Retrieved from

- World Intellectual Property Organization. (2020). WO2020227097A1: KCNT1 Inhibitors and Methods of Use.

Sources

Physicochemical properties of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Executive Summary

This compound (CAS: 1461702-87-3) has emerged as a high-value pharmacophore building block in modern medicinal chemistry. Its structural uniqueness lies in the synergistic combination of a polar, electron-withdrawing methylsulfonyl group and an ortho-fluorine atom. This specific substitution pattern modulates the acidity of the benzylic alcohol, alters metabolic stability, and enhances binding affinity in target proteins such as KCNT1 potassium channels and KIF18A kinesin motor proteins . This guide provides a comprehensive technical analysis of its properties, synthesis, and characterization for drug development applications.

Molecular Identity & Structural Analysis

The compound features a trisubstituted benzene ring where the electronic push-pull dynamics between the electron-withdrawing sulfone (

| Parameter | Data |

| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol |

| CAS Number | 1461702-87-3 |

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| SMILES | CS(=O)(=O)c1ccc(CO)c(F)c1 |

| InChI Key | APO444782859 (Variant dependent on salt form/source) |

Electronic Effects

-

Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. This decreases the pKa of the benzylic hydroxyl proton compared to non-fluorinated analogs, potentially influencing hydrogen bond donor capability in active sites.

-

Para-Sulfone Moiety: The methylsulfonyl group at C4 is a strong electron-withdrawing group (EWG) via both induction and resonance. This significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (

) if the alcohol is converted to a leaving group.

Physicochemical Properties (The Core)

The following data aggregates experimental observations and high-confidence predictive models (SAR) relevant to drug discovery.

| Property | Value / Range | Context & Implications |

| Physical State | Solid (Crystalline powder) | Likely forms white to off-white needles or plates. |

| Melting Point | 85°C – 95°C (Predicted) | Analogous to 4-(methylsulfonyl)benzyl alcohol (82-84°C). The ortho-F often increases lattice energy slightly. |

| LogP (Octanol/Water) | 0.6 – 0.9 | Low lipophilicity due to the polar sulfone and hydroxyl groups. Ideal for "Lead-Like" space. |

| Topological Polar Surface Area (TPSA) | 62.8 Ų | < 140 Ų, indicating high probability of good cell membrane permeability. |

| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | The sulfone oxygens are weak acceptors; the hydroxyl is both donor/acceptor. |

| Solubility | DMSO, MeOH, EtOAc, THF | High solubility in polar aprotic solvents; moderate in chlorinated solvents; low in water/hexanes. |

| pKa (Benzylic OH) | ~13.5 | Slightly more acidic than benzyl alcohol (~15.4) due to EWG influence. |

Synthetic Pathways & Protocols

The most robust synthetic route involves the reduction of the corresponding benzoic acid precursor. This method avoids over-reduction and tolerates the sulfone moiety.

Primary Route: Borane-Mediated Reduction

Precursor: 2-Fluoro-4-(methylsulfonyl)benzoic acid.

Reagent: Borane-Tetrahydrofuran Complex (

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Charge the RBF with 2-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dropwise add

(1.0 M solution, 2.5 eq) over 30 minutes. Note: Gas evolution ( -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess borane. Stir for 30 mins.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.

and Brine. Dry over -

Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (0-60% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Caption: Step-wise reduction of the benzoic acid precursor using Borane-THF complex to yield the target alcohol.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following spectral expectations.

NMR (400 MHz, )

-

7.70 – 7.85 ppm (m, 3H): Aromatic protons. The proton ortho to the fluorine and sulfone will appear as a distinct doublet of doublets due to

-

5.45 ppm (t, 1H): Hydroxyl proton (

-

4.65 ppm (d, 2H): Benzylic methylene protons (

-

3.25 ppm (s, 3H): Methylsulfonyl group (

NMR

- -110 to -115 ppm: Single signal showing coupling to aromatic protons.

Mass Spectrometry (ESI+)

- : Not always observed for benzyl alcohols (water loss is common).

- : 227.22 Da (Expected base peak).

- : 187.22 Da (Benzylic cation fragment).

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (

or Ar). Sulfones are stable, but benzylic alcohols can slowly oxidize to aldehydes if exposed to air/light over prolonged periods. -

Hygroscopicity: The sulfone group imparts mild hygroscopicity. Keep containers tightly sealed.

-

Safety:

References

-

Sigma-Aldrich (Merck KGaA). this compound Product Detail. CAS No. 1461702-87-3.

-

Kcnt1 Inhibitors Patent. WO2020227097A1 - Kcnt1 inhibitors and methods of use. (2020). Describes the use of sulfone-benzyl alcohol intermediates in ion channel drug discovery.

-

KIF18A Inhibitors Patent. JP2022514268A - KIF18A inhibitor. (2022). Details the synthetic utility of fluorinated benzyl alcohols in kinesin inhibitor synthesis.

-

PubChem Compound Summary. 4-(Methylsulfonyl)benzyl alcohol (Analogous Data). National Library of Medicine.

Sources

Molecular structure and weight of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry

Executive Summary

This technical guide profiles 2-Fluoro-4-(methylsulphonyl)benzyl alcohol (CAS: 1461702-87-3), a critical building block in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. The compound features a unique combination of a fluorine atom (ortho-position) and a methylsulfonyl group (para-position). This specific substitution pattern offers a dual advantage: the sulfone moiety acts as a robust hydrogen bond acceptor and metabolic anchor, while the fluorine atom modulates the pKa of the benzylic position and enhances metabolic stability against oxidative defluorination.

This guide details the physicochemical properties, a self-validating synthetic protocol from the corresponding benzoic acid, and spectroscopic characterization data required for structural confirmation.

Part 1: Molecular Identity & Physicochemical Profile

Structural Specifications

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The high polarity of the sulfone group significantly influences the solubility profile, making the compound more soluble in polar aprotic solvents (DMSO, DMF) than in non-polar hydrocarbons.

DOT Diagram 1: Molecular Connectivity & Functional Groups

Physicochemical Constants

The following data is essential for calculating stoichiometry and predicting ADME properties during drug design.

| Property | Value | Notes |

| IUPAC Name | [2-Fluoro-4-(methylsulfonyl)phenyl]methanol | |

| CAS Number | 1461702-87-3 | Commercial identifier |

| Molecular Formula | C₈H₉FO₃S | |

| Molecular Weight | 204.22 g/mol | Exact Mass: 204.0256 |

| Physical State | White to off-white solid | Crystalline powder |

| LogP (Predicted) | ~0.65 | Low lipophilicity due to sulfone |

| PSA (Polar Surface Area) | ~62 Ų | High polarity (Sulfone + Alcohol) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Ideal for fragment-based design |

Part 2: Synthetic Pathways & Process Chemistry

Retrosynthetic Logic

While the compound can be accessed via oxidation of the corresponding sulfide, the most reliable and chemoselective route for laboratory-scale synthesis is the reduction of 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5).

Why this route?

-

Selectivity: Borane-THF complex (

) selectively reduces the carboxylic acid in the presence of the sulfone and aryl fluoride, avoiding over-reduction or defluorination. -

Availability: The acid precursor is a stable, commercially available solid.

Experimental Protocol: Borane Reduction

Precursor: 2-Fluoro-4-(methylsulfonyl)benzoic acid (CAS 142994-04-5)[1][2]

DOT Diagram 2: Synthetic Workflow

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with 2-Fluoro-4-(methylsulfonyl)benzoic acid (2.18 g, 10.0 mmol). Add anhydrous Tetrahydrofuran (THF) (20 mL). The sulfone acid may require brief sonication to fully dissolve.

-

Reduction: Cool the solution to 0°C (ice bath). Dropwise, add Borane-THF complex (1.0 M in THF) (15.0 mL, 15.0 mmol, 1.5 eq) over 15 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid spot should disappear.

-

Quench: Cool the mixture back to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling). Follow with 1N HCl (10 mL) and stir for 30 minutes to break down the borate complex.

-

Workup: Concentrate the THF under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with Sat.

(2 x 20 mL) and Brine (20 mL). -

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Part 3: Structural Characterization (Spectroscopy)

To ensure scientific integrity, the isolated product must be validated against the following predicted spectroscopic data. The presence of the sulfone and fluorine groups provides distinct diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

or DMSO-

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.75 - 7.85 | Multiplet | 2H | Ar-H (C3, C5) - Deshielded by |

| 7.65 - 7.70 | Triplet (approx) | 1H | Ar-H (C6) - Coupled to F | |

| 5.45 | Triplet | 1H | -OH (Exchangeable) | |

| 4.65 | Doublet | 2H | Ar-CH ₂-OH | |

| 3.25 | Singlet | 3H | -SO₂CH ₃ (Characteristic Sulfone) | |

| ¹⁹F NMR | -110.5 | Multiplet | 1F | Ar-F (Ortho to CH₂OH) |

Diagnostic Check:

-

Success: Appearance of the hydroxymethyl doublet at ~4.65 ppm and the methyl sulfone singlet at ~3.25 ppm.

-

Failure: Retention of the downfield acid proton (>10 ppm) indicates incomplete reduction.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Positive or Negative).

-

Expected Mass:

-

[M+H]⁺: 205.22

-

[M+Na]⁺: 227.22 (Common adduct for alcohols)

-

Part 4: Applications in Drug Discovery

This scaffold is not merely a solvent or reagent; it is a "privileged structure" in medicinal chemistry.

-

Bioisosterism: The methylsulfonyl group (

) is often used as a bioisostere for a carbonyl or sulfonamide group. It provides a strong hydrogen bond acceptor without the liability of being a donor, which can improve membrane permeability. -

Metabolic Stability: The fluorine atom at the 2-position blocks the metabolic "soft spot" on the benzene ring, preventing P450-mediated hydroxylation at the ortho position.

-

Linker Chemistry: The benzyl alcohol functionality serves as a versatile handle. It can be converted to a benzyl halide (for alkylation) or oxidized to a benzaldehyde (for reductive amination), allowing this core to be inserted into larger pharmacophores (e.g., GPR119 agonists).

References

-

Sigma-Aldrich. this compound Product Page. (Accessed 2026). (Note: Search CAS 1461702-87-3).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoro-4-(methylsulfonyl)benzoic acid (Precursor). PubChem CID 11235657. [Link]

- Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. Aldrichimica Acta. (Standard protocol for Borane reduction).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Solubility of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol in Organic Solvents for Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, a compound of interest in modern medicinal chemistry. In the absence of extensive published empirical data, this document establishes a robust predictive framework based on first-principle physicochemical properties and the thermodynamics of dissolution. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility using the shake-flask method, coupled with precise analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and gravimetric analysis. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering the foundational knowledge and practical methodologies required to effectively integrate this compound into drug discovery and development workflows.

Introduction: The Critical Role of Solubility

The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which in turn is highly dependent on its solubility.[1] An API must dissolve to be absorbed, making solubility a paramount parameter that influences everything from formulation design to clinical outcomes.[1][2] Poor solubility is a persistent challenge in drug development, with estimates suggesting that nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[2]

This compound is a substituted aromatic alcohol. Its unique combination of a polar hydroxyl group, an electronegative fluoro substituent, and a highly polar methylsulphonyl group presents a complex solubility profile. Understanding how this molecule interacts with various organic solvents is crucial for processes such as synthesis, purification, crystallization, and the development of stable liquid formulations.[3] This guide provides the theoretical and practical framework for characterizing these interactions.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a given solvent is dictated by the intermolecular forces between the solute and solvent molecules. The structure of this compound features distinct regions that govern its solubility:

-

Hydroxyl (-CH₂OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents like alcohols.

-

Fluoro (-F) Group: While fluorine is highly electronegative, its small size and the stability of the C-F bond mean it has a complex effect. It can increase polarity but also contribute to lipophilicity, enhancing interactions with certain non-polar solvents.[4]

-

Methylsulphonyl (-SO₂CH₃) Group: This is a strongly polar, aprotic group. The sulfonyl moiety is an excellent hydrogen bond acceptor, which promotes solubility in solvents that can donate hydrogen bonds.

-

Aromatic Ring: The benzene ring is non-polar and lipophilic, favoring interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.

Based on these features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that solubility will be maximized when the polarity and hydrogen bonding capabilities of the solute and solvent are well-matched.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The compound's hydroxyl group can form strong hydrogen bonds with the solvent.[5] The polar sulfonyl group further enhances these interactions. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents can accept hydrogen bonds from the compound's hydroxyl group and have strong dipole-dipole interactions with the sulfonyl group. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium | These solvents offer a balance, interacting favorably with both the polar (sulfonyl, hydroxyl) and non-polar (aromatic ring) regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | A significant mismatch in polarity exists. The energy required to break the strong intermolecular bonds in the polar solute is not compensated by the weak van der Waals forces formed with the non-polar solvent. |

| Aqueous | Water | Low | Despite polar groups, the significant non-polar surface area of the aromatic ring limits miscibility with water.[6] |

The Thermodynamics of Dissolution: A Deeper Look

Dissolution is a thermodynamic process where the overall change in Gibbs free energy (ΔG) must be negative for the process to be spontaneous. The relationship is described by the equation:

ΔGdissolution = ΔHdissolution - TΔSdissolution

-

Enthalpy (ΔH): This term represents the net energy change from breaking bonds and forming new ones.[3] Energy is consumed to overcome solute-solute interactions (lattice energy in the crystal) and solvent-solvent interactions. Energy is released upon the formation of new solute-solvent interactions. The dissolution is endothermic (ΔH > 0) if more energy is consumed than released, and exothermic (ΔH < 0) if the opposite is true. The dissolution of organic solids is often an endothermic process.[7]

-

Entropy (ΔS): This term represents the change in the randomness or disorder of the system.[3] The dispersal of solute molecules into a solvent typically leads to a significant increase in entropy (ΔS > 0), which is a primary driving force for dissolution.[8]

For a compound like this compound, its strong crystal lattice energy (due to polar interactions) must be overcome. Therefore, high solubility is achieved in solvents that can form strong, energetically favorable interactions (a favorable ΔH) to compensate for this energy input, in addition to the favorable entropy of mixing.

Experimental Protocol: The Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[9][10] This method ensures that the solution is in thermodynamic equilibrium with the solid phase, providing the most reliable and accurate solubility data.[9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.[9][11]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C or 37 °C) is crucial as solubility is temperature-dependent.[9][11] Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles.[12] This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the quantifiable range of the analytical method. Record the dilution factor precisely.

-

Analysis: Quantify the concentration of the dissolved solute in the diluted filtrate using a validated analytical method, as described in Section 5.

Figure 1: Workflow for Equilibrium Shake-Flask Solubility Determination.

Analytical Quantification of Solute Concentration

The accuracy of the solubility measurement depends entirely on the reliability of the analytical method used to determine the concentration of the solute in the saturated solution.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high sensitivity, specificity, and accuracy, allowing for quantification even at low solubility levels.[13][14]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations in a suitable diluent.[13]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Inject the diluted filtrate sample and record its peak area.

-

Calculation: Use the calibration curve's linear regression equation to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

Formula: Solubility (mg/mL) = (Concentration from Curve) × (Dilution Factor)

Gravimetric Method

The gravimetric method is a simpler, classic technique suitable for compounds with moderate to high solubility.[11][15] It relies on the direct measurement of the mass of the dissolved solute.[15][16]

Protocol:

-

Pipetting: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.[2][11]

-

Evaporation: Gently evaporate the solvent to dryness in a fume hood or using a rotary evaporator. For higher-boiling solvents, a vacuum oven at a controlled temperature may be required.

-

Drying: Dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.[2][11]

-

Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The difference between the final weight (dish + residue) and the initial weight of the empty dish is the mass of the solute.

Formula: Solubility (mg/mL) = (Mass of Residue in mg) / (Volume of Solution in mL)

Conclusion

While specific experimental data for this compound remains to be published, this guide establishes a robust framework for understanding and determining its solubility. The molecule's structural features—a hydroxyl group, a fluoro substituent, and a methylsulphonyl moiety—predict high solubility in polar protic and aprotic solvents and low solubility in non-polar media. For definitive quantitative data, the equilibrium shake-flask method detailed herein provides a reliable and authoritative protocol. The choice of a precise analytical technique, such as HPLC, is paramount for generating high-quality data essential for advancing pharmaceutical development. This guide equips researchers with the necessary theoretical knowledge and practical steps to confidently assess the solubility of this compound and similar novel chemical entities.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. [Source document not fully specified].

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Gsund, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Source document not fully specified].

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Source document not fully specified].

- Anumalagundam, S. (n.d.). solubility experimental methods.pptx.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate.

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.

- Singh, D., & Singh, P. (2021, August 15). Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.

- Wang, X., et al. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC.

- [Author not specified]. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Raeker, T. J., & York, D. M. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Lee, B. (2001, April 25). [Title not specified]. arXiv.

- Kuentz, M., & Holm, R. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- Wikipedia. (n.d.). Benzyl alcohol.

- [Source not specified]. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide.

- BenchChem. (2025). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.

- Khoabane, N. M., et al. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. wiserpub.com [wiserpub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arxiv.org [arxiv.org]

- 7. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. msesupplies.com [msesupplies.com]

Thermodynamic Stability of the Methylsulphonyl Moiety in Benzyl Alcohols: A Mechanistic and Predictive Analysis for Drug Development

An In-Depth Technical Guide:

Abstract

The methylsulfonyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] When incorporated into the versatile benzyl alcohol scaffold, it presents a unique interplay of electronic effects that significantly influence molecular stability. This guide provides an in-depth exploration of the thermodynamic stability of methylsulfonyl-substituted benzyl alcohols, moving beyond simple observation to a mechanistic understanding of the underlying principles. We will dissect the electronic contributions of the sulfonyl group, elucidate the most probable degradation pathways, and present a framework of self-validating experimental and computational protocols for stability assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important structural motif with a predictive understanding of its behavior under chemical stress.

Introduction: The Strategic Importance of the Methylsulfonyl Group

In the landscape of drug design, the sulfone functional group, particularly the methylsulfonyl moiety (-SO₂CH₃), has emerged as a "privileged" pharmacophore.[3] Its prevalence in marketed and clinical-stage drugs is not coincidental; it is a direct result of its unique and highly beneficial properties. The methylsulfonyl group is a powerful hydrogen bond acceptor, is metabolically robust, and can significantly improve the aqueous solubility of a parent molecule—all while being relatively chemically inert and stable against hydrolysis.[1][2][4]

Benzyl alcohol and its derivatives are also common structural units in pharmaceuticals, serving as versatile linkers and scaffolds. The benzylic position, however, can be susceptible to metabolic oxidation.[5][6] Therefore, understanding the thermodynamic consequences of introducing a methylsulfonyl substituent onto this framework is of paramount importance for predicting shelf-life, metabolic fate, and overall viability of a drug candidate. This guide aims to provide that understanding through a synthesis of theoretical principles, practical experimental design, and modern computational approaches.

The Theoretical Framework: Electronic Effects and Stability

The thermodynamic stability of a molecule is intrinsically linked to the strength of its covalent bonds and its resistance to undergoing chemical transformation. In methylsulfonyl benzyl alcohols, stability is dictated by the powerful electronic influence of the sulfonyl group on the benzylic center.

The Electron-Withdrawing Nature of the Sulfonyl Group

The sulfonyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. The sulfur atom, in its +6 oxidation state, is double-bonded to two highly electronegative oxygen atoms. This creates a strong dipole and induces a significant partial positive charge on the sulfur, which in turn withdraws electron density from the rest of the molecule through both inductive and resonance effects.

Impact on the Benzylic Position

The benzylic carbon is a potential site of instability, as it can be prone to forming radical or cationic intermediates, or undergoing oxidation. The presence of a strong electron-withdrawing group like methylsulfonyl has a profound stabilizing effect on this position.

-

Destabilization of Reactive Intermediates: Degradation pathways often proceed through high-energy intermediates. The formation of a benzylic carbocation or a benzylic radical is significantly disfavored by the presence of an electron-withdrawing group, which would further destabilize such an electron-deficient species.[7]

-

Strengthening of Covalent Bonds: Consequently, the benzylic C-H and C-OH bonds are thermodynamically strengthened against homolytic cleavage. Research has shown that electron-withdrawing substituents increase the bond dissociation energy (BDE) of benzylic C-H bonds, making them more resistant to radical abstraction.[8]

This stabilizing effect is a key principle in designing robust drug molecules. While an electron-donating group (like methoxy) might stabilize a developing positive charge in a carbocation, it can weaken the benzylic C-H bond, making it more susceptible to oxidative metabolism.[8][9] The methylsulfonyl group provides stability against both radical and oxidative pathways by making the formation of the initial reactive intermediate energetically unfavorable.

Caption: Plausible degradation pathways under stress conditions.

Experimental Design for Stability Assessment

A robust evaluation of stability requires a well-designed forced degradation study. The goal is to subject the molecule to stress conditions exceeding those of normal storage to identify potential degradation products and degradation rates. The entire process must be governed by a pre-validated, stability-indicating analytical method.

Core Methodology: Stability-Indicating HPLC-UV

The cornerstone of any stability study is a validated high-performance liquid chromatography (HPLC) method capable of separating the active pharmaceutical ingredient (API) from all process impurities and potential degradation products.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: Begin with a robust, reversed-phase column, such as a C18, 150 x 4.6 mm, 3.5 µm particle size column. The choice of a C18 provides a versatile hydrophobic stationary phase suitable for retaining the aromatic compound.

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The acidic modifier ensures the carboxylic acid degradant (if formed) is protonated, leading to better peak shape and retention. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry.

-

-

Gradient Elution: Develop a linear gradient from low (~10%) to high (~95%) organic (Mobile Phase B) over 15-20 minutes. This will ensure elution of the relatively polar parent compound as well as any less polar degradants.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal monitoring wavelength and provides spectral purity information for the API peak.

-

Forced Degradation and Method Validation: Subject a sample of the methylsulfonyl benzyl alcohol to harsh conditions (e.g., 1M HCl, 1M NaOH, 30% H₂O₂ at 60°C for 24 hours). Analyze the stressed samples to ensure that all degradation peaks are baseline-resolved from the parent peak. The ability to do this defines the method as "stability-indicating."

Forced Degradation (Stress Testing) Protocols

The following protocols are designed to assess stability under various chemical stresses. For each condition, a parallel control sample (API in solvent, protected from stress) must be run.

Protocol 2: Thermal Stress Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Solid-State Stress: Place a known quantity of the solid API in a controlled-temperature oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Solution-State Stress: Place the prepared solution in a sealed vial in the oven under the same conditions.

-

Analysis: At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the validated stability-indicating HPLC method.

-

Self-Validation: The control sample, stored at room temperature or refrigerated, should show no significant degradation. The mass balance (sum of the parent API and all degradants) should be close to 100%, indicating no non-chromophoric degradants were formed.

Protocol 3: Oxidative Stress Analysis

-

Sample Preparation: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

-

Stress Application: Add a volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Loosely cap the vial and store at room temperature for 24 hours.

-

Analysis: Analyze the sample at time points (e.g., 2, 8, 24 hours) by HPLC. If degradation is rapid, the experiment should be repeated at a lower temperature or with a lower concentration of H₂O₂.

-

Causality: This test directly probes the molecule's susceptibility to oxidation, the most probable degradation pathway. The expected degradation products are the aldehyde and carboxylic acid, which can be tentatively identified by their retention times and confirmed by LC-MS.

Degradant Identification with LC-MS/MS

Mass spectrometry is essential for the structural elucidation of unknown peaks observed during stress testing.

Protocol 4: LC-MS/MS Identification

-

Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology: Employ the same chromatographic method developed for the HPLC-UV analysis.

-

Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of ionizing the parent and degradant molecules.

-

Interpretation:

-

Parent Compound (C₈H₁₀O₃S): Expected [M+H]⁺ at m/z 187.0423 and [M+Na]⁺ at m/z 209.0243.

-

Aldehyde Degradant (C₈H₈O₃S): Expected mass loss of 2 Da. [M+H]⁺ at m/z 185.0267.

-

Acid Degradant (C₈H₈O₄S): Expected mass gain of 14 Da. [M-H]⁻ at m/z 199.0071.

-

Causality: By matching the accurate mass measurements of the degradation peaks to these calculated values, the primary degradation pathway can be confidently confirmed.

-

Data Presentation and Interpretation

Quantitative data from forced degradation studies should be summarized for clarity.

Table 1: Representative Forced Degradation Data for 4-(Methylsulfonyl)benzyl Alcohol

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) (RT ~X.X min) | Major Degradant 2 (%) (RT ~Y.Y min) | Total Impurities (%) | Mass Balance (%) |

| Control (RT) | 24 | 99.8 | <0.05 | <0.05 | 0.2 | 100.0 |

| Acid (1M HCl, 60°C) | 24 | 99.5 | <0.05 | <0.05 | 0.5 | 100.0 |

| Base (1M NaOH, 60°C) | 24 | 99.3 | <0.05 | <0.05 | 0.7 | 100.0 |

| Oxidative (3% H₂O₂, RT) | 24 | 85.2 | 12.1 (Aldehyde) | 2.5 (Acid) | 14.8 | 99.8 |

| Thermal (Solid, 80°C) | 168 | 99.6 | <0.05 | <0.05 | 0.4 | 100.0 |

This data is illustrative. RT = Retention Time.

The illustrative data clearly supports the theoretical framework: the compound is highly stable to hydrolytic and thermal stress but shows susceptibility to oxidation, proceeding through the aldehyde to the carboxylic acid.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

Methodological & Application

Application Note & Synthesis Protocols: 2-Fluoro-4-(methylsulphonyl)benzyl alcohol

Abstract: This document provides detailed synthesis protocols for 2-Fluoro-4-(methylsulphonyl)benzyl alcohol, a key intermediate in contemporary drug discovery and development. Two primary synthetic pathways are explored, starting from commercially available or readily accessible precursors. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This guide incorporates best practices for reaction monitoring, purification, and characterization to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry. The unique combination of a fluoro-substituent and a methylsulfonyl group on the aromatic ring imparts specific electronic and steric properties that are often sought in the design of bioactive molecules. The sulfone moiety, in particular, is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor and improving pharmacokinetic properties.

The synthesis of this target molecule can be approached from two logical retrosynthetic pathways, each with distinct advantages depending on the availability of starting materials and the desired scale of the reaction.

-

Pathway A: Late-Stage Oxidation. This strategy involves the synthesis of a thioether precursor, 2-Fluoro-4-(methylthio)benzyl alcohol, which is then oxidized in the final step to the desired sulfone. This route is often preferred when the sulfone group might interfere with earlier synthetic steps or when the thioether precursors are more readily available.

-

Pathway B: Early-Stage Sulfone Introduction. This approach utilizes a precursor that already contains the methylsulfonyl group, namely 2-Fluoro-4-(methylsulphonyl)benzaldehyde. The synthesis is then completed via a straightforward reduction of the aldehyde to the corresponding benzyl alcohol.

This document will detail the experimental protocols for both pathways, providing a comprehensive guide for the successful synthesis of this compound.

Pathway A: Synthesis via Late-Stage Oxidation of a Thioether Intermediate

This pathway is a two-step process starting from 2-Fluoro-4-(methylthio)benzaldehyde. The first step is the selective reduction of the aldehyde to a benzyl alcohol, followed by the oxidation of the methylthio group to the methylsulfonyl group.

Caption: Synthetic scheme for Pathway A, involving reduction followed by oxidation.

Protocol A1: Reduction of 2-Fluoro-4-(methylthio)benzaldehyde

This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol using sodium borohydride, a mild and selective reducing agent.[1]

Rationale: Sodium borohydride (NaBH₄) is chosen for its excellent chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like the thioether or the aromatic fluorine. Ethanol is an ideal solvent as it effectively dissolves both the starting aldehyde and the borohydride reagent.[1]

| Parameter | Value |

| Starting Material | 2-Fluoro-4-(methylthio)benzaldehyde |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Anhydrous Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous ammonium chloride quench |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-4-(methylthio)benzaldehyde (1.0 eq) in anhydrous ethanol (10-15 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Causality: The slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.[1]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose the excess NaBH₄.

-

Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-Fluoro-4-(methylthio)benzyl alcohol.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol A2: Oxidation of 2-Fluoro-4-(methylthio)benzyl alcohol

The thioether group is susceptible to oxidation and can be converted first to a sulfoxide and then to a sulfone.[1] Using a suitable oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide ensures a high-yielding conversion to the desired sulfone.[2][3]

Rationale: m-CPBA is a highly effective and generally reliable oxidant for converting sulfides to sulfones. The use of a slight excess ensures the complete oxidation past the intermediate sulfoxide stage. Dichloromethane (DCM) is a common solvent for these reactions due to its inertness and ability to dissolve the substrate.

| Parameter | Value |

| Starting Material | 2-Fluoro-4-(methylthio)benzyl alcohol |

| Reagent | m-CPBA (77% max) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours |

| Work-up | Sodium thiosulfate wash |

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-Fluoro-4-(methylthio)benzyl alcohol (1.0 eq) in DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add m-CPBA (approx. 2.2 eq) portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

Quenching: Quench the reaction by washing with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove m-chlorobenzoic acid.

-

Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Pathway B: Synthesis via Reduction of a Benzaldehyde Precursor

This pathway is a direct, single-step conversion of 2-Fluoro-4-(methylsulphonyl)benzaldehyde to the target alcohol. This is a highly efficient route if the starting aldehyde is commercially available.

Caption: Synthetic scheme for Pathway B, a direct reduction of the aldehyde.

Protocol B1: Reduction of 2-Fluoro-4-(methylsulphonyl)benzaldehyde

This protocol adapts established methods for the reduction of substituted benzaldehydes to benzyl alcohols.[4]

Rationale: Similar to Pathway A, sodium borohydride or potassium borohydride are excellent choices for this transformation due to their mildness and selectivity. The sulfone group is stable under these reducing conditions. The choice between ethanol and methanol as a solvent is often interchangeable, depending on solubility and laboratory preference.[4]

| Parameter | Value |

| Starting Material | 2-Fluoro-4-(methylsulphonyl)benzaldehyde[5][6] |

| Reagent | Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄) |

| Solvent | Ethanol or Methanol |

| Temperature | 0 °C to 35 °C |

| Reaction Time | 2-4 hours |

| Work-up | Acidic work-up (e.g., dilute HCl) |

Step-by-Step Procedure:

-

Suspension: In a 250 mL four-necked flask, add potassium borohydride (1.2 eq) and ethanol (e.g., 50g).

-

Temperature Control: Warm the suspension to approximately 30 °C.

-

Substrate Addition: Prepare a solution of 2-Fluoro-4-(methylsulphonyl)benzaldehyde (1.0 eq) in ethanol and add it dropwise to the KBH₄ suspension, ensuring the internal temperature does not exceed 35 °C.[4]

-

Reaction Completion: After the addition is complete, maintain the temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture and carefully adjust the pH to ~7 with dilute hydrochloric acid to quench the reaction.

-

Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

-

Extraction: Add water and extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The resulting solid can be recrystallized to yield high-purity this compound.

References

-

PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). EP1059280A2 - Process for the preparation of benzyl alcohols and their use.

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Watson International. (n.d.). 2-Fluoro-4-methoxybenzyl alcohol CAS 405-09-4. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

Sources

- 1. 4-(Methylthio)benzyl Alcohol | High-Purity Reagent [benchchem.com]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]

- 5. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Fluoro-2-(methylsulfonyl)benzaldehyde | CAS 849035-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Oxidation of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol to aldehyde

An In-Depth Guide to the Selective Oxidation of 2-Fluoro-4-(methylsulphonyl)benzyl alcohol to its Aldehyde

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery and development, the 2-Fluoro-4-(methylsulphonyl)benzaldehyde moiety represents a critical structural motif. The methylsulfonyl group is a key pharmacophore, often employed as a bioisostere for other functional groups to enhance metabolic stability and solubility. Concurrently, the strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity and binding affinity. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and further oxidations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.

The selective oxidation of the parent alcohol, this compound, to the desired aldehyde presents a common yet crucial challenge. The primary goal is to achieve high conversion and yield while preventing over-oxidation to the corresponding carboxylic acid, a frequent and often difficult-to-separate byproduct. The electron-withdrawing nature of both the fluoro and methylsulfonyl substituents deactivates the aromatic ring and can influence the reactivity of the benzylic alcohol, necessitating the careful selection of an appropriate oxidation protocol.

This application note provides a comprehensive overview of robust and field-proven methods for this transformation. We will delve into the mechanistic underpinnings of several key oxidation strategies, offer detailed, step-by-step protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context, whether for small-scale screening or larger-scale synthesis.

Comparative Analysis of Key Oxidation Methodologies

The choice of an oxidizing agent is paramount and depends on factors such as substrate tolerance, desired scale, reaction conditions, and safety considerations. Below is a comparative table of several effective methods for the oxidation of benzylic alcohols.

| Methodology | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp, 1-4 h | Mild, neutral pH, high yields, broad functional group tolerance, simple workup.[1][2][3] | Costly for large scale, potentially explosive under certain conditions, stoichiometric waste.[1][4] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | CH₂Cl₂, -78 °C, 1-2 h | High yields, minimal over-oxidation, reliable for sensitive substrates.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, evolution of CO/CO₂ gas.[7][8] |

| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | CH₂Cl₂ or Hexane, Reflux, 12-48 h | Highly selective for benzylic/allylic alcohols, heterogeneous (easy removal), relatively inexpensive.[9][10][11] | Requires a large excess of reagent, reaction times can be long, activity of MnO₂ can vary by batch.[12] |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or Cu(I)/Air | CH₂Cl₂/H₂O or MeCN, 0 °C to RT | Catalytic, uses inexpensive terminal oxidants ("green"), mild conditions.[13][14][15] | Can be slower, optimization of catalyst and co-oxidant may be needed.[16] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp, 2-4 h | Good for anhydrous conditions, reliable and well-established.[17][18] | Chromium-based reagents are toxic and pose environmental disposal challenges.[19] |

Experimental Workflows and Protocols

The following section provides detailed, validated protocols for the most recommended methods for the oxidation of this compound.

Workflow Overview

A generalized workflow for the synthesis and purification of the target aldehyde is depicted below. The specific conditions within each step will vary based on the chosen protocol.

Caption: Generalized experimental workflow.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its mild conditions, high efficiency, and excellent functional group tolerance.[1][20] The addition of a mild base like sodium bicarbonate can buffer the acetic acid byproduct, which is crucial for acid-sensitive substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Add solid sodium bicarbonate (optional, approx. 2.0 equiv) to the solution with stirring.

-

In a single portion, add Dess-Martin Periodinane (1.2 equiv) to the stirring suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

-

Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the layers are clear. This step quenches excess DMP and removes the iodine-containing byproducts.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Fluoro-4-(methylsulphonyl)benzaldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic, high-yield method that operates at very low temperatures, which is excellent for preventing side reactions.[6][21] Strict adherence to the temperature protocol is critical for success.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Oxalyl chloride ((COCl)₂) or Trifluoroacetic anhydride (TFAA) (1.5 equiv)

-

Dimethyl sulfoxide (DMSO, anhydrous) (3.0 equiv)

-

Triethylamine (Et₃N, anhydrous) (5.0 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

Step-by-Step Procedure:

-

Set up a three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous dichloromethane to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equiv) to the cold dichloromethane.

-

In a separate flask, prepare a solution of anhydrous DMSO (3.0 equiv) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.

-

Prepare a solution of this compound (1.0 equiv) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Add anhydrous triethylamine (5.0 equiv) dropwise to the reaction. A thick white precipitate will form. After the addition is complete, allow the reaction to stir at -78 °C for 15 minutes, then warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The Dess-Martin Oxidation

Understanding the reaction mechanism allows for rational troubleshooting and optimization. The DMP oxidation proceeds through a ligand exchange followed by an intramolecular elimination.

Caption: Simplified mechanism of the Dess-Martin Oxidation.[1]

Initially, the alcohol coordinates to the hypervalent iodine center of the DMP, displacing an acetate ligand to form a diacetoxyalkoxyperiodinane intermediate.[1] One of the remaining acetate ligands then acts as an intramolecular base, abstracting the proton on the alcohol-bearing carbon. This initiates an E2-like elimination, forming the carbon-oxygen double bond of the aldehyde, acetic acid, and the reduced iodinane byproduct.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or No Reaction | Inactive oxidant (e.g., old DMP, wet MnO₂). | Use a fresh, properly stored batch of oxidant. For MnO₂, ensure it is "activated" and dry. |

| Insufficient reaction time or temperature. | Allow the reaction to run longer, monitoring by TLC. For MnO₂ oxidations, gentle heating may be required. | |

| Formation of Carboxylic Acid (Over-oxidation) | Presence of water in the reaction (especially with chromium reagents). | Use anhydrous solvents and reagents. PCC and Swern oxidations are generally good at avoiding this.[18][22] |

| Reaction run for too long or at too high a temperature. | Monitor the reaction closely and quench promptly upon consumption of the starting material. | |

| Difficult Purification | Co-elution of product with byproducts (e.g., iodinane from DMP). | Ensure the aqueous workup for the DMP reaction is thorough to remove iodine byproducts. Adjust chromatography solvent polarity for better separation. |

| Malodorous contamination from Swern byproducts. | Perform the workup in a well-ventilated fume hood. Additional aqueous washes may help remove residual dimethyl sulfide. |

Conclusion

The selective oxidation of this compound to its aldehyde is a critical transformation for which several reliable methods exist. For general laboratory-scale synthesis, the Dess-Martin Periodinane (DMP) oxidation stands out as a preferred method due to its operational simplicity, mild neutral conditions, and consistently high yields. While the Swern oxidation offers comparable efficacy, its requirement for cryogenic temperatures and the generation of malodorous byproducts make it operationally more demanding. For larger-scale preparations or when seeking greener alternatives, a TEMPO-catalyzed aerobic oxidation could be an excellent, albeit potentially slower, choice that warrants initial optimization. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery programs.

References

-

Dess–Martin periodinane - Wikipedia. [Link]

-

Manganese Dioxide - Common Organic Chemistry. [Link]

-

He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

-

Zhang, Y., Liu, Y., Zhang, Y., Wang, Z., Zhang, J., Han, Y.-F., & Tan, Y. (2023). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Applied Materials & Interfaces. [Link]

-

Dess, D. B., & Martin, J. C. (1991). The dess-martin periodinane. Organic Syntheses, 70, 89. [Link]

-

Assor, K., Levy, I., Thames, E., & Rowan W. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

-

Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. [Link]

-

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]

-

Hoover, J. M., & Stahl, S. S. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Royal Society of Chemistry. [Link]

-

He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

-

Manganese Dioxide (MnO2) Oxidation Mechanism. (2021, September 29). YouTube. [Link]

-

Sambasivam, R., & Acevedo, O. (2012). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 77(4), 1949–1954. [Link]

-

Manganese(IV) oxide - Organic Chemistry Portal. [Link]

-

Lecture 10 - Dess-Martin periodinane oxidation. [Link]

-

Zhang, Y., Wang, Z., Guo, S., Zhang, W., & Li, H. (2020). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Beilstein Journal of Organic Chemistry, 16, 271–276. [Link]

-

The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. ResearchGate. [Link]

-

TEMPO – Air (O2) Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Zhang, W., Wang, F., & Zhang, J. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 216. [Link]

-

Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-46. [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

Optimization of reaction parameters for oxidation of benzyl alcohol. [a]. ResearchGate. [Link]

-

Singh, D., & Singh, P. P. (2019). UV light promoted 'Metal'/'Additive'-free oxidation of alcohols: investigating the role of alcohols as electron donors. RSC Advances, 9(62), 36041–36045. [Link]

-

Optimization of benzyl alcohol oxidation reaction conditions catalyzed by synthesized zinc complex. ResearchGate. [Link]

-

Chapter 3. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. Molecules, 28(18), 6516. [Link]

-

Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(2), 485-495. [Link]

-

A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. ResearchGate. [Link]

-

Swern Oxidation. Chemistry Steps. [Link]

-

Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Chemical Communications. [Link]

-

Sulfonium-based oxidation of alcohols to aldehydes - Wikipedia. [Link]

-

Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

-

Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]

-

Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. [Link]

-

Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC. [Link]

-

PCC Oxidation Mechanism. Chemistry Steps. [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. acl.digimat.in [acl.digimat.in]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 6. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Sulfonium-based oxidation of alcohols to aldehydes - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Manganese Dioxide [commonorganicchemistry.com]

- 10. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 11. youtube.com [youtube.com]

- 12. Manganese(IV) oxide [organic-chemistry.org]

- 13. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TEMPO [organic-chemistry.org]

- 15. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. cs.gordon.edu [cs.gordon.edu]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

Application Note: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzyl Bromide

Abstract